Methyl 3-(4-Bromo-3-fluorophenyl)propanoate Methyl 3-(4-Bromo-3-fluorophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557309
InChI: InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3
SMILES: COC(=O)CCC1=CC(=C(C=C1)Br)F
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate

CAS No.:

Cat. No.: VC13557309

Molecular Formula: C10H10BrFO2

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate -

Specification

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
IUPAC Name methyl 3-(4-bromo-3-fluorophenyl)propanoate
Standard InChI InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3
Standard InChI Key QQYIYXXRWDZMTA-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CC(=C(C=C1)Br)F
Canonical SMILES COC(=O)CCC1=CC(=C(C=C1)Br)F

Introduction

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate is a chemical compound that belongs to the class of propanoates, which are esters of propanoic acid. This compound is specifically characterized by the presence of a bromo and fluoro substituent on the phenyl ring, making it a halogenated aromatic ester. The compound's structure and properties are influenced by these halogen substituents, which can affect its reactivity, stability, and potential applications.

Applications and Potential Uses

While specific applications for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate are not well-documented, compounds with similar structures are often explored in pharmaceutical and agrochemical research due to their potential biological activity. The presence of bromo and fluoro substituents can enhance certain pharmacokinetic properties, such as stability and bioavailability.

Safety and Handling

Handling and safety considerations for Methyl 3-(4-Bromo-3-fluorophenyl)propanoate would generally follow guidelines for halogenated organic compounds. These include proper ventilation, use of protective equipment, and adherence to standard laboratory safety protocols to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator